N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.
Acetylation: The final step involves the acetylation of the thiadiazole derivative with 4-methoxyphenylacetic acid under appropriate conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the fluorophenyl group, potentially yielding dihydro derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Biological Studies: The compound is used in studies exploring its antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit DNA replication by binding to nucleic acids or interfering with enzyme activity involved in DNA synthesis. Additionally, its fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group are known for their enhanced biological activity and stability.
Methoxyphenyl Derivatives: These compounds are often explored for their anti-inflammatory and analgesic properties.
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of the thiadiazole ring with both fluorophenyl and methoxyphenyl groups, which enhances its biological activity and specificity. This structural combination is not commonly found in other thiadiazole derivatives, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-20-16(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
PLBRKNQJNHORCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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